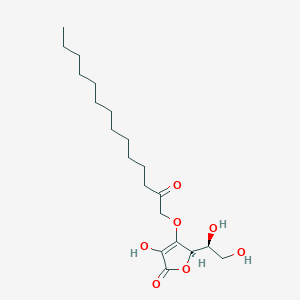

3-O-Dodecylcarbomethylascorbic acid

Description

3-O-Dodecylcarbomethylascorbic acid (chemical formula: C₂₄H₄₂O₇; CAS: 86404-04-8) is a synthetic derivative of ascorbic acid (vitamin C) modified at the 3-O position with a dodecyl carbomethyl group. This structural alteration enhances its lipid solubility compared to hydrophilic ascorbic acid, enabling improved cellular membrane permeability and stability in lipophilic environments . The compound has been investigated primarily for its chemopreventive properties, particularly in carcinogenesis models.

Properties

CAS No. |

133794-57-7 |

|---|---|

Molecular Formula |

C20H34O7 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-(2-oxotetradecoxy)-2H-furan-5-one |

InChI |

InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-15(22)14-26-19-17(24)20(25)27-18(19)16(23)13-21/h16,18,21,23-24H,2-14H2,1H3/t16-,18+/m0/s1 |

InChI Key |

MUSWYBCUWOLKQJ-FUHWJXTLSA-N |

SMILES |

CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(=O)COC1=C(C(=O)OC1C(CO)O)O |

Other CAS No. |

133794-57-7 |

Synonyms |

3-O-DODECYLCARBOMETHYLASCORBICACID |

Origin of Product |

United States |

Comparison with Similar Compounds

The chemopreventive and biochemical profiles of 3-O-dodecylcarbomethylascorbic acid (DAsA) are best contextualized by comparing it to structurally analogous ascorbic acid derivatives and other antioxidants. Below is a detailed analysis supported by experimental data.

Structural and Functional Comparison

Table 1: Structural Features of Ascorbic Acid Derivatives

Efficacy in Carcinogenesis Models

Table 2: Comparative Chemopreventive Effects in DMBA-Induced Mammary Carcinogenesis (Rat Model)

Key findings:

- DAsA vs. EAsA : While both compounds reduced tumor volume (P < 0.05), EAsA exhibited stronger suppression of tumor multiplicity (P < 0.01), likely due to its balanced lipophilicity and retention of ascorbate’s redox activity .

- DAsA vs. HTHQ: HTHQ, a non-ascorbate phenolic antioxidant, showed superior antimutagenic effects in Salmonella assays (99% reduction in revertants at 20 mg dose) but comparable tumor multiplicity reduction in vivo. DAsA’s advantage lies in its dual role as a pro-vitamin C derivative and lipid-soluble agent .

Limitations and Unique Advantages

- EAsA: More versatile in early-stage carcinogenesis but less stable in lipid-rich tissues compared to DAsA.

- HTHQ: Mechanistically distinct (non-ascorbate), making it unsuitable for vitamin C-dependent pathways but effective in acute oxidative stress scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.